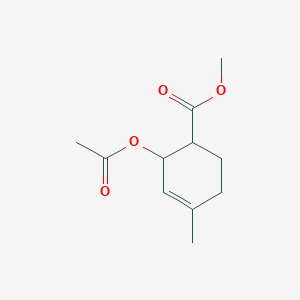![molecular formula C11H15NO2 B8562621 N-[4-(Hydroxymethyl)phenethyl]acetamide CAS No. 61629-91-2](/img/structure/B8562621.png)
N-[4-(Hydroxymethyl)phenethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Hydroxymethyl)phenethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenethyl]acetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
-
Step 1: Formation of Intermediate
Reactants: 4-(Hydroxymethyl)benzaldehyde and ethylamine
Conditions: Solvent (ethanol or methanol), catalyst (hydrochloric acid)
Reaction: The aldehyde group of 4-(hydroxymethyl)benzaldehyde reacts with ethylamine to form an imine intermediate.
-
Step 2: Acetylation
Reactants: Imine intermediate and acetic anhydride
Conditions: Solvent (ethanol or methanol), catalyst (sulfuric acid)
Reaction: The imine intermediate undergoes acetylation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Hydroxymethyl)phenethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-{2-[4-(Carboxymethyl)phenyl]ethyl}acetamide.
Reduction: Formation of N-{2-[4-(Aminomethyl)phenyl]ethyl}acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(Hydroxymethyl)phenethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Hydroxymethyl)phenethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetamide group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Hydroxyethyl)acetamide
- N-(4-Hydroxyphenyl)acetamide
Uniqueness
N-[4-(Hydroxymethyl)phenethyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
61629-91-2 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-[2-[4-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,13H,6-8H2,1H3,(H,12,14) |
Clave InChI |
WRDNIPIOGHZYMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Chloro-4-pyrimidinyl)oxy]-1-propanol](/img/structure/B8562584.png)

phosphanium bromide](/img/structure/B8562591.png)





